molecular formula C8H8N4O2 B11771191 5-Acetoxymethyl-2-amino-3-cyanopyrazine CAS No. 54798-28-6

5-Acetoxymethyl-2-amino-3-cyanopyrazine

Cat. No.: B11771191
CAS No.: 54798-28-6
M. Wt: 192.17 g/mol
InChI Key: IMLOZVNPFFXWAQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxymethyl-2-amino-3-cyanopyrazine typically involves the reaction of 5-amino-2-chloromethylpyrazine with potassium cyanide and acetic anhydride . The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: To ensure consistent product quality and yield.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetoxymethyl-2-amino-3-cyanopyrazine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The acetoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 5-Acetoxymethyl-2-amino-3-cyanopyrazine involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate signaling pathways: By interacting with receptors or other signaling molecules, it can modulate cellular signaling pathways.

    Induce apoptosis: In cancer cells, it can induce programmed cell death through various mechanisms.

Comparison with Similar Compounds

5-Acetoxymethyl-2-amino-3-cyanopyrazine can be compared with other similar compounds, such as:

    5-Amino-2-chloromethylpyrazine: Similar structure but lacks the acetoxymethyl and cyano groups.

    5-Amino-6-cyanopyrazine: Similar structure but lacks the acetoxymethyl group.

    2-Acetoxymethyl-3-cyanopyrazine: Similar structure but lacks the amino group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

CAS No.

54798-28-6

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

(5-amino-6-cyanopyrazin-2-yl)methyl acetate

InChI

InChI=1S/C8H8N4O2/c1-5(13)14-4-6-3-11-8(10)7(2-9)12-6/h3H,4H2,1H3,(H2,10,11)

InChI Key

IMLOZVNPFFXWAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CN=C(C(=N1)C#N)N

Origin of Product

United States

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